3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one FGF/PDGF/VEGF RTK Inhibitor is a potent, reversible, atp-competitive inhibitor against pdgfrβ, fgfr-1, and vegfr-2 (ic50 = 20, 90, and 240 nm, respectively) and effectively suppresses vegf-stimulated proliferation of hmvecs (ec50 = 420 nm).
Brand Name: Vulcanchem
CAS No.: 144335-37-5
VCID: VC0527969
InChI: InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
SMILES: C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
Molecular Formula: C16H11N3O2
Molecular Weight: 277.283

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one

CAS No.: 144335-37-5

Cat. No.: VC0527969

Molecular Formula: C16H11N3O2

Molecular Weight: 277.283

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one - 144335-37-5

Specification

CAS No. 144335-37-5
Molecular Formula C16H11N3O2
Molecular Weight 277.283
IUPAC Name 3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
Standard InChI Key InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21)
SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one possesses a complex heterocyclic structure that combines two biologically important scaffolds: the benzimidazole ring system and a hydroxyquinolone moiety. The compound has the molecular formula C16H11N3O2 with a calculated molecular weight of 277.28 g/mol . The structure features a benzimidazole unit connected to a 4-hydroxyquinolin-2(1H)-one system at the 3-position, creating a molecule with multiple nitrogen atoms and hydroxyl functionality that contribute to its hydrogen bonding capabilities.

The presence of multiple heterocyclic rings and functional groups within this compound creates numerous opportunities for molecular interactions with biological targets. The 4-hydroxy group on the quinolinone moiety serves as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the benzimidazole portion provide additional hydrogen bond acceptor sites. These structural features likely contribute significantly to the compound's documented biological activities.

Physical and Chemical Characteristics

The comprehensive physical and chemical properties of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one are summarized in the following table:

PropertyValueSource
CAS Number144335-37-5
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Product FamilyBioactive Small Molecules
Purity (Commercial)>98%
AppearanceNot specified in sources-
SolubilityNot specified in sources-

Synthesis Methods

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step reaction procedures that require precise control of reaction conditions and specialized chemical expertise. According to available research, one common synthetic approach begins with the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to construct the benzimidazole core structure. This intermediate then undergoes a carefully controlled cyclization reaction with a suitable quinoline derivative under either acidic or basic conditions, ultimately yielding the target compound.

Industrial Production Approaches

Industrial production methods for this compound focus primarily on optimizing reaction yields while simultaneously minimizing environmental impact. Modern synthetic approaches employ various strategies to enhance efficiency:

  • Utilization of specific catalysts to improve reaction rates and selectivity

  • Implementation of continuous flow reactor systems for better process control

  • Development of greener reaction conditions to reduce solvent waste and environmental footprint

  • Application of microwave-assisted synthesis to reduce reaction times and energy consumption

These industrial methods are designed to maintain cost-effectiveness while ensuring high purity standards necessary for research applications. The complexity of the synthesis explains the relatively high commercial price points observed for this compound in the marketplace.

Biological Activities and Mechanisms

The biological significance of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one stems from its demonstrated ability to interact with multiple molecular targets involved in disease processes. Research indicates that this compound exhibits potential across several therapeutic domains, including anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Interaction Mechanisms

The compound's biological activity appears to be mediated through several mechanisms:

  • DNA Binding: The compound can interact with DNA structures, potentially interfering with transcription processes in cells.

  • Enzyme Inhibition: It demonstrates the ability to interact with specific enzymes involved in cell proliferation pathways.

  • Receptor Binding: Research suggests interaction with cellular receptors that regulate growth and apoptotic responses.

Apoptosis Induction Pathways

One of the most significant biological activities documented for this compound is its potential to induce programmed cell death (apoptosis) through multiple cellular mechanisms:

Apoptotic MechanismDescriptionSource
Pro-apoptotic Protein RegulationUp-regulation of proteins like Bax that promote cell death
Calcium Ion ModulationRelease of intracellular calcium ions, triggering apoptotic cascades
ROS GenerationProduction of reactive oxygen species that damage cellular components
Caspase ActivationStimulation of caspase enzymes that execute the apoptotic program

These multiple pathways suggest that 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one may function as a multi-target agent rather than interacting with a single biological entity. This characteristic potentially provides advantages in therapeutic contexts where redundant disease mechanisms require simultaneous intervention at multiple points.

SupplierCatalog NumberPackage SizePrice (USD)AvailabilitySource
Aladdin ScientificALA-H669300-1mg1 mgNot specified5 days
Aladdin ScientificH669300-1mg1 mg$999.908-12 weeks
Aladdin ScientificH669300-5mg5 mg$2,999.908-12 weeks
Vulcan ChemicalVC0527969Not specifiedNot specifiedNot specified

The substantial price points and extended lead times for larger quantities indicate challenges in the synthesis and purification processes. The 8-12 week production timeline for certain package sizes suggests that some suppliers may synthesize this compound on demand rather than maintaining significant inventory .

Future Research Directions

The current research landscape for 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one suggests several promising directions for future investigation:

Synthetic Optimization

Future research should focus on developing more efficient synthetic routes to produce this compound with improved yields, reduced environmental impact, and lower production costs. Potential approaches include:

  • Exploration of alternative catalytic systems that enhance reaction selectivity

  • Development of one-pot synthetic methods to reduce purification steps

  • Application of flow chemistry techniques for continuous production

  • Investigation of biocatalytic approaches for specific reaction steps

Biological Activity Characterization

More comprehensive characterization of the compound's biological activities represents another critical research direction. Specific areas warranting investigation include:

  • Detailed mechanistic studies to elucidate precise molecular targets

  • Structure-activity relationship studies with systematic modifications

  • In vivo evaluation of therapeutic potential in relevant disease models

  • Assessment of pharmacokinetic and pharmacodynamic properties

  • Combination studies with established therapeutic agents to identify synergistic effects

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